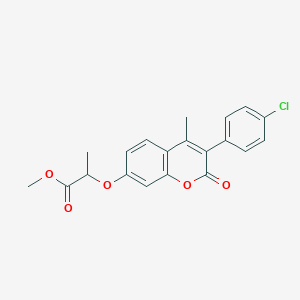
methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate: is a complex organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-oxo-2H-chromen-7-yl methanol under acidic conditions. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as Lewis acids can also improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chromen-2-one core to its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the chromen-2-one core to chromans or dihydrochromen-2-ones.
Substitution: Electrophilic substitution reactions can introduce various substituents at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use halogenating agents like bromine (Br2) or nitration agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Chromans or dihydrochromen-2-ones.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in reducing oxidative stress and inflammation in various cell models.
Medicine: The compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Industry: In the agricultural industry, this compound is used as a precursor for the synthesis of pesticides and herbicides. Its ability to inhibit the growth of certain pests and weeds makes it valuable in crop protection.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and cell survival.
Comparison with Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: This compound is structurally similar but lacks the chromen-2-one core, resulting in different biological activities.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the chlorophenyl group but has a different core structure, leading to distinct chemical properties and applications.
Uniqueness: The presence of the chromen-2-one core in methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate sets it apart from other similar compounds, giving it unique biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-16-9-8-15(25-12(2)19(22)24-3)10-17(16)26-20(23)18(11)13-4-6-14(21)7-5-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSURXISTKTFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
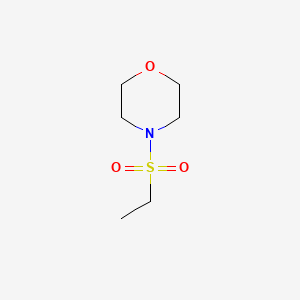
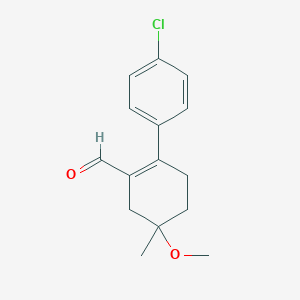
![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
![N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)
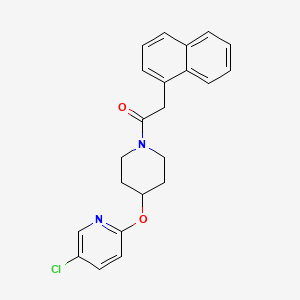
![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2922332.png)
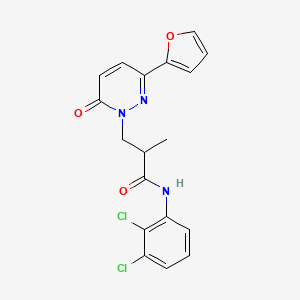
![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)
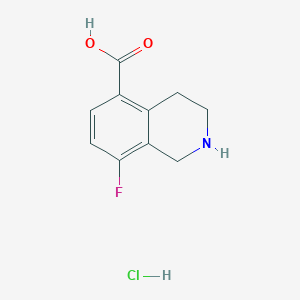
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)
